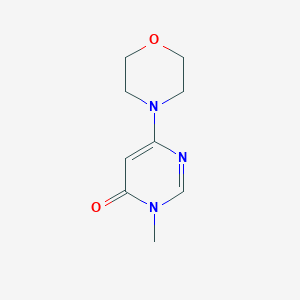

3-methyl-6-morpholinopyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-methyl-6-morpholin-4-ylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-11-7-10-8(6-9(11)13)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUUXHPGHFDWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-methyl-6-morpholinopyrimidin-4(3H)-one synthesis pathway

Synthesis Pathway and Mechanistic Insights: 3-Methyl-6-morpholinopyrimidin-4(3H)-one

Executive Summary

The 3-methyl-6-morpholinopyrimidin-4(3H)-one motif is a privileged pharmacophore widely utilized in modern drug discovery, particularly in the development of kinase inhibitors targeting the PI3K/AKT/mTOR signaling network and DNA-PK[1]. The core challenge in synthesizing this fragment lies in the regioselective functionalization of the pyrimidine ring—specifically, differentiating the nitrogen atoms for selective alkylation and controlling nucleophilic substitutions. This technical guide details a highly efficient, three-step synthetic pathway starting from the commercially available 4,6-dichloropyrimidine, emphasizing the mechanistic causality behind each reagent selection and protocol design.

Retrosynthetic Analysis

The target molecule can be logically disconnected into three accessible precursors. The morpholine moiety is introduced via a Nucleophilic Aromatic Substitution (SNAr) at the C6 position. The N3-methyl group is installed via regioselective alkylation of the pyrimidinone core. Ultimately, the pyrimidinone core is derived from the controlled mono-hydrolysis of 4,6-dichloropyrimidine[2].

Retrosynthetic analysis of 3-methyl-6-morpholinopyrimidin-4(3H)-one.

Step-by-Step Synthetic Methodology & Mechanistic Causality

Step 1: Controlled Mono-Hydrolysis of 4,6-Dichloropyrimidine

-

Objective : Convert 4,6-dichloropyrimidine to 6-chloropyrimidin-4(3H)-one.

-

Causality : 4,6-Dichloropyrimidine is highly electron-deficient, making both chlorides susceptible to nucleophilic attack. By using exactly 1.0 equivalent of sodium hydroxide (NaOH) in an aqueous medium, the first chloride is displaced to form 6-chloro-4-hydroxypyrimidine. This intermediate rapidly tautomerizes to the thermodynamically stable 6-chloropyrimidin-4(3H)-one lactam[2]. The formation of the lactam significantly increases the electron density of the pyrimidine ring, effectively deactivating the second chloride at C6 toward further hydrolysis at moderate temperatures, thus ensuring excellent mono-selectivity.

-

Self-Validating Protocol :

-

Suspend 4,6-dichloropyrimidine (1.0 eq) in distilled water (0.5 M).

-

Add NaOH (1.0 eq) as a 10% aqueous solution dropwise at 0°C to control the exothermic reaction.

-

Heat the mixture to 80°C for 2 hours. (Validation: The initial suspension will dissolve, followed by the precipitation of the product as the reaction proceeds).

-

Cool to 0°C and adjust the pH to 4-5 using 1M HCl. (Validation: Maximum precipitation of the lactam occurs at its isoelectric point).

-

Filter the white solid, wash with cold water, and dry under vacuum to afford 6-chloropyrimidin-4(3H)-one.

-

Step 2: Regioselective N-Methylation

-

Objective : Synthesize 6-chloro-3-methylpyrimidin-4(3H)-one.

-

Causality : Alkylation of 6-chloropyrimidin-4(3H)-one with methyl iodide (MeI) can occur at N1, N3, or O4. Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) favors N-alkylation over O-alkylation. Between N1 and N3, the N3 position is favored due to the severe steric hindrance imparted by the bulky C6-chloride adjacent to the N1 position[3]. While a minor N1-methyl byproduct is formed, the N3-methyl isomer is the major product and can be isolated via chromatography.

-

Self-Validating Protocol :

-

Dissolve 6-chloropyrimidin-4(3H)-one (1.0 eq) in anhydrous DMF (0.3 M) under an inert atmosphere.

-

Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.

-

Cool the mixture to 0°C and add MeI (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 4 hours. (Validation: TLC with an eluent of 50% EtOAc/Hexane should show the disappearance of the starting material at Rf ~0.1 and the appearance of two new spots; the major N3-isomer at Rf ~0.4 and the minor N1-isomer at Rf ~0.2).

-

Quench with water and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF.

-

Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, gradient 20-50% EtOAc in Hexanes) to isolate pure 6-chloro-3-methylpyrimidin-4(3H)-one.

-

Step 3: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

-

Objective : Final assembly of 3-methyl-6-morpholinopyrimidin-4(3H)-one.

-

Causality : The C6-chloride in the intermediate is highly electrophilic due to the electron-withdrawing nature of the adjacent imine-like nitrogen and the carbonyl group. Morpholine, a strong secondary amine nucleophile, readily attacks the C6 position, forming a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the conjugated system[1]. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the generated HCl, preventing the protonation of morpholine and driving the reaction to completion.

-

Self-Validating Protocol :

-

Dissolve 6-chloro-3-methylpyrimidin-4(3H)-one (1.0 eq) in absolute ethanol (0.2 M).

-

Add morpholine (1.5 eq) and DIPEA (2.0 eq).

-

Reflux the mixture at 80°C for 6 hours. (Validation: TLC with an eluent of 5% MeOH/DCM will indicate complete consumption of the starting material and the formation of a highly polar product spot).

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

-

Recrystallize from EtOAc/Hexane to afford the pure target compound as a crystalline solid.

-

Quantitative Data & Reaction Optimization

To facilitate rapid scale-up and optimization, the key quantitative parameters of the synthetic workflow are summarized below:

| Step | Transformation | Reagents & Equivalents | Solvent | Temp / Time | Typical Yield | Key Analytical Marker |

| 1 | Mono-Hydrolysis | NaOH (1.0 eq) | H₂O | 80°C / 2 h | 80 - 85% | Precipitation at pH 4-5 |

| 2 | N-Methylation | MeI (1.2 eq), K₂CO₃ (1.5 eq) | DMF | 0°C to RT / 4 h | 55 - 65% | Major spot Rf ~0.4 (EtOAc/Hex) |

| 3 | SNAr Amination | Morpholine (1.5 eq), DIPEA (2.0 eq) | EtOH | 80°C / 6 h | 90 - 95% | Complete SM consumption on TLC |

Process Workflow Diagram

Three-step synthetic workflow and purification strategy for the target pyrimidinone.

Analytical Characterization

Verification of the final product, 3-methyl-6-morpholinopyrimidin-4(3H)-one, is achieved via standard spectroscopic techniques. The self-validating nature of the synthesis is confirmed by the following expected spectral data:

-

¹H NMR (400 MHz, CDCl₃) :

7.85 (s, 1H, Pyrimidine C2-H), 5.42 (s, 1H, Pyrimidine C5-H), 3.78 - 3.72 (m, 4H, Morpholine -CH₂-O-CH₂-), 3.45 - 3.38 (m, 4H, Morpholine -CH₂-N-CH₂-), 3.40 (s, 3H, N-CH₃). -

LC-MS (ESI+) : m/z calculated for C₉H₁₃N₃O₂[M+H]⁺: 196.10, found: 196.1.

References

-

Brown, D. J. The Pyrimidines. Chemistry of Heterocyclic Compounds, Volume 52. John Wiley & Sons, 1994. Available at:[Link][2]

-

"Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as akt(pkb) phosphorylation inhibitors." World Intellectual Property Organization, Patent WO2012089633A1, 2012. Available at:[1]

Sources

- 1. WO2012089633A1 - Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as akt(pkb) phosphorylation inhibitors - Google Patents [patents.google.com]

- 2. search.library.ucla.edu [search.library.ucla.edu]

- 3. 2-amino-6-chloro-3-methylpyrimidin-4(3H)-one 97% | CAS: 874-20-4 | AChemBlock [achemblock.com]

Technical Whitepaper: Mechanistic Profiling of the 3-Methyl-6-Morpholinopyrimidin-4(3H)-one Pharmacophore in PI3K/mTOR Therapeutics

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The dysregulation of the Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) / mammalian target of rapamycin (mTOR) signaling cascade is a foundational driver in numerous human malignancies. Over the past decade, the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold has emerged as a highly privileged, ATP-competitive pharmacophore for lipid kinase inhibition[1].

This technical guide deconstructs the structural biology, molecular mechanism of action (MoA), and self-validating experimental workflows required to evaluate this specific chemical scaffold. By understanding the thermodynamic and steric principles governing its binding, researchers can leverage this core to design highly selective next-generation kinase inhibitors.

Molecular Mechanism of Action (MoA)

The efficacy of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold relies on its ability to perfectly mimic the adenine ring of adenosine triphosphate (ATP) while exploiting the unique topography of the PI3K/mTOR catalytic cleft.

The Morpholine Hinge-Binding Motif

The morpholine ring is the critical anchor of this pharmacophore. The oxygen atom of the morpholine ring acts as a highly efficient hydrogen bond acceptor. In the orthosteric ATP-binding pocket of Class I PI3Ks, this oxygen forms a direct, crucial hydrogen bond with the backbone amide nitrogen of the Val851 residue (in PI3Kα) or Val882 (in PI3Kγ and mTOR)[2]. Without this interaction, binding affinity drops by several orders of magnitude[3].

Pyrimidin-4(3H)-one Core Coplanarity

The pyrimidin-4(3H)-one core is not merely a passive linker; it is an active structural vector. The non-bonding electron pair of the morpholine nitrogen interacts synergistically with the electron-deficient pyrimidine π-system[4]. This electronic interaction forces the morpholine ring into a rigid, coplanar conformation relative to the pyrimidine core. This pre-organized coplanarity is thermodynamically favorable, minimizing the entropic penalty when the molecule slides into the narrow, hydrophobic ATP-binding cleft[4].

The Role of the 3-Methyl Substitution

The addition of a methyl group at the N3 position of the pyrimidinone ring serves a dual purpose:

-

Steric Restriction: It restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into its bioactive conformation.

-

Solvent Channel Projection: The N3-methyl group projects outward toward the solvent-exposed channel or the ribose-binding affinity pocket. This steric bulk prevents off-target binding to other kinome families that possess narrower solvent channels, thereby driving PI3K/mTOR selectivity[1].

Figure 1: PI3K/AKT/mTOR signaling cascade and morpholinopyrimidine inhibitory nodes.

Quantitative Structural Biology Data

To contextualize the potency of this scaffold, the following table summarizes the binding affinities and key interacting residues of representative morpholinopyrimidine derivatives across the PI3K/mTOR axis[2],[3].

Table 1: Pharmacological Profiling of the Morpholinopyrimidine Scaffold

| Target Kinase | Representative IC₅₀ (nM) | Key Hinge-Binding Residue | Secondary Interacting Residues | Structural Domain Engagement |

| PI3Kα | 1.5 - 12.5 | Val851 (Backbone Amide) | Lys802, Asp933 | Affinity Pocket / Ribose Cleft |

| PI3Kβ | 45.0 - 110.0 | Val850 (Backbone Amide) | Asp933 | Solvent-Exposed Channel |

| PI3Kγ | 8.0 - 25.0 | Val882 (Backbone Amide) | Lys833 | ATP Adenine Pocket |

| mTOR | 6.9 - 142.0 | Val882 (Backbone Amide) | Leu895 (Hydrophobic) | Deep Hinge Cleft |

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of a synthesized 3-methyl-6-morpholinopyrimidin-4(3H)-one derivative, researchers must employ a dual-tiered, self-validating workflow. Biochemical assays prove direct target engagement, while cellular assays prove functional pathway blockade.

Figure 2: Self-validating experimental workflow for evaluating PI3K/mTOR kinase inhibitors.

Protocol 1: Cell-Free Kinase Inhibition Assay (ADP-Glo™)

Causality: Lipid kinases like PI3K have notoriously low ATP turnover rates compared to protein kinases. Traditional radiometric ³³P-ATP assays generate hazardous waste. The ADP-Glo assay is chosen because it directly amplifies the signal of the produced ADP, providing a highly sensitive, non-radioactive luminescent readout that is ideal for low-turnover enzymes.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20). Prepare a 100 µM PIP2 lipid substrate vesicle solution.

-

Compound Titration: Perform a 10-point, 3-fold serial dilution of the morpholinopyrimidine inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).

-

Kinase Reaction: Add 2.5 µL of recombinant PI3Kα enzyme (0.5 ng/well) to the compound. Incubate for 15 minutes at room temperature to allow the morpholine ring to equilibrate within the hinge region.

-

Initiation: Add 2.5 µL of the ATP/PIP2 substrate mix (final ATP = 10 µM, near the K_m for PI3Kα). Incubate for 60 minutes at 25°C.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP (40-minute incubation).

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.

-

Analysis: Plot luminescence vs. log[Inhibitor] and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (p-AKT Ser473 Immunoblotting)

Causality: While biochemical assays prove the compound binds the isolated protein, they do not account for cellular permeability or intracellular ATP competition (intracellular ATP is ~1-5 mM). We measure the phosphorylation of AKT at Serine 473 because it is the direct downstream substrate of mTORC2 and relies heavily on PI3K-generated PIP3 for membrane recruitment. A reduction in p-AKT(Ser473) is the definitive biomarker of PI3K/mTOR pathway blockade in living cells.

Step-by-Step Methodology:

-

Cell Culture & Starvation: Seed human cancer cells (e.g., MCF-7 or PC-3) in 6-well plates. Once 80% confluent, serum-starve the cells for 18 hours. Causality: Serum starvation reduces basal PI3K signaling, allowing for a controlled, robust signal window upon stimulation.

-

Inhibitor Treatment: Treat cells with the morpholinopyrimidine derivative (0.1 µM to 10 µM) for 2 hours.

-

Stimulation: Stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes to acutely activate the RTK/PI3K pathway.

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1 mM EGTA, 1 mM Na₃VO₄, and 1X Protease/Phosphatase Inhibitor Cocktail. Causality: EGTA chelates calcium, preventing calpain-mediated AKT degradation, while Na₃VO₄ inhibits tyrosine phosphatases, locking the proteins in their phosphorylated state.

-

Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE (10% gel). Transfer to a PVDF membrane.

-

Detection: Probe with primary antibodies against p-AKT (Ser473), total AKT, and GAPDH (loading control). Visualize using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL).

References

-

Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway Source: PubMed / NIH URL:[Link]

-

Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety Source: PMC / NIH URL:[Link]

-

Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL:[Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: Frontiers URL:[Link]

Sources

- 1. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget [oncotarget.com]

- 2. Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 4. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity Screening of 3-methyl-6-morpholinopyrimidin-4(3H)-one

Executive Summary

This technical guide outlines the systematic biological evaluation of 3-methyl-6-morpholinopyrimidin-4(3H)-one , a privileged scaffold structurally predisposed to inhibit the PIKK (Phosphatidylinositol 3-kinase-related kinase) family, specifically PI3K, mTOR, and ATR kinases. The morpholine moiety is a well-established pharmacophore for hydrogen bonding with the kinase hinge region, while the pyrimidinone core provides a scaffold for ATP-competitive inhibition.[1] This guide details the workflow from target validation to high-throughput screening (HTS) and lead optimization.

Structural Basis & Target Prediction

Pharmacophore Analysis

The 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold functions as a Type I ATP-competitive inhibitor.

-

Morpholine Ring: Acts as the primary "hinge binder." The ether oxygen typically accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

). -

Pyrimidinone Core: Mimics the adenine ring of ATP, occupying the adenine-binding pocket.[1]

-

3-Methyl Group: A critical steric handle. It often governs selectivity by clashing with the "gatekeeper" residue in non-target kinases or improving solubility/metabolic stability compared to unsubstituted analogs.

Primary Biological Targets

Based on Structure-Activity Relationship (SAR) data of morpholino-pyrimidines (e.g., ZSTK474, AZ20), this compound should be screened against:

-

PI3K Class I isoforms (

) -

ATR/ATM (DNA damage response kinases)

Screening Workflow Visualization

The following diagram illustrates the hierarchical screening cascade, moving from cell-free enzymatic assays to complex cellular phenotypes.

Caption: Hierarchical screening cascade for kinase inhibitor validation.

Tier 1: Biochemical Kinase Assays (Cell-Free)

Objective: Quantify the inhibitory potency (

Protocol: ADP-Glo™ Kinase Assay

This assay detects the ADP generated from the kinase reaction, providing a direct measure of activity.

Reagents:

-

Recombinant PI3K

(p110 -

Substrate: PIP2:PS lipid vesicles (50

M). -

ATP:

M (at -

Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl

, 1 mM EGTA, 0.03% CHAPS.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of 3-methyl-6-morpholinopyrimidin-4(3H)-one in 100% DMSO (Top concentration: 10

M). -

Enzyme Reaction:

-

Add 2

L of diluted compound to a 384-well white plate. -

Add 4

L of enzyme solution. Incubate for 15 min at RT (allows compound-enzyme binding). -

Add 4

L of Substrate/ATP mix to initiate the reaction. -

Incubate for 60 min at RT.

-

-

ADP Detection:

-

Add 10

L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -

Add 20

L of Kinase Detection Reagent (converts ADP to ATP

-

-

Readout: Measure luminescence using a multimode plate reader (e.g., EnVision).

Data Analysis:

Calculate % Inhibition using the formula:

Tier 2: Cellular Mechanistic Assays[3]

Objective: Confirm the compound penetrates the cell membrane and inhibits the target pathway (PI3K/Akt/mTOR) in a relevant biological context.

Pathway Visualization (PI3K/Akt/mTOR)

Caption: Target intervention points within the PI3K/Akt/mTOR signaling pathway.

Protocol: Western Blot Analysis

Cell Line: PC-3 (PTEN-null prostate cancer) or MCF-7 (Breast cancer).

-

Treatment: Seed cells (

/well) in 6-well plates. Treat with compound (0.1, 1, 10 -

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors (Na

VO -

Electrophoresis: Resolve 20

g protein on 4-12% SDS-PAGE. -

Immunoblotting:

-

Primary Antibodies: p-AKT (Ser473), p-S6K (Thr389), Total AKT, Total S6K,

-Actin. -

Incubation: Overnight at 4°C.

-

-

Detection: HRP-conjugated secondary antibodies + ECL substrate.

Success Criteria: Dose-dependent reduction in p-AKT (Ser473) signals without changing Total AKT levels confirms PI3K inhibition.

Tier 3: Phenotypic & Selectivity Screening

Cell Viability Assay (CellTiter-Glo)

Objective: Assess antiproliferative efficacy.

-

Seeding: 3,000 cells/well in 96-well plates (PC-3, MCF-7, HCT-116).

-

Dosing: Add compound (serial dilution) 24h post-seeding.

-

Incubation: 72 hours at 37°C, 5% CO

. -

Measurement: Add CellTiter-Glo reagent (measures ATP as a proxy for viable cells). Read luminescence.

Selectivity Profiling (Kinome Scan)

To ensure the biological activity is not due to off-target toxicity, screen the compound at 1

-

High Selectivity: >50-fold difference in

between PI3K and non-family kinases. -

Risk: Inhibition of hERG (cardiotoxicity) or CYP450 enzymes (metabolic liability).

Data Summary Template

| Assay Type | Target/Cell Line | Parameter | Success Threshold |

| Biochemical | PI3K | ||

| Biochemical | mTOR (Recombinant) | ||

| Cellular | PC-3 (Prostate Cancer) | ||

| Mechanistic | p-AKT (Ser473) | Correlates with | |

| Selectivity | CDK2 / EGFR |

References

-

Discovery of Novel Morpholino-Pyrimidinones: Fukunaga, K., et al. (2015).[3] Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

mTOR Inhibitor Scaffold Design: Verheijen, J. C., et al. (2009).[2] Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of mTOR. Journal of Medicinal Chemistry. Link

-

ATR Kinase Inhibition (AZ20): Foote, K. M., et al. (2013).[4] Discovery of AZ20: A Potent and Selective Inhibitor of ATR Protein Kinase. Journal of Medicinal Chemistry. Link[4]

-

Morpholine Scaffold SAR: BenchChem Technical Report. (2025).[1][5][6] Comparative Analysis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Structurally Related Kinase Inhibitors. Link

-

PI3K Assay Methodology: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]

Structural Analogs of 3-methyl-6-morpholinopyrimidin-4(3H)-one: A Technical Guide to PIKK Family Kinase Inhibitor Design

The following technical guide details the structural analogs, synthesis, and pharmacological optimization of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold.

Executive Summary

The 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold represents a privileged pharmacophore in the design of inhibitors for the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, specifically targeting PI3K , mTOR , and DNA-PK .[1]

This guide deconstructs the scaffold's utility, providing a validated synthetic roadmap and a Structure-Activity Relationship (SAR) analysis. The core value of this structure lies in the morpholine moiety , which functions as a high-fidelity hinge binder, while the pyrimidinone core provides a rigid scaffold that positions the morpholine oxygen for optimal hydrogen bonding with the kinase ATP-binding pocket (typically the Valine residue in the hinge region).

Part 1: Structural Architecture & Pharmacophore Analysis[1][2][3]

The molecule is composed of three distinct functional domains, each serving a specific role in ligand-protein interaction.[2]

The Morpholine Ring (The Hinge Binder)

-

Role: The ether oxygen of the morpholine ring acts as a critical Hydrogen Bond Acceptor (HBA).

-

Mechanism: In PI3K/mTOR active sites, this oxygen forms a hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3K

). -

Constraint: Modifications to the morpholine oxygen (e.g., replacing with sulfur or carbon) typically abolish potency, rendering this moiety "invariant" in most successful analogs.

The Pyrimidin-4(3H)-one Core (The Scaffold)[2]

-

Role: Acts as a planar linker that orients the morpholine.

-

Tautomerism: The N3-methyl substitution locks the system in the lactam (one) tautomer, preventing the formation of the lactim (ol) form. This is crucial for maintaining a consistent hydrogen bond donor/acceptor profile and improving lipophilicity compared to the unsubstituted N-H analog.

The C2 Position (The Diversity Vector)

-

Role: In the base molecule, this position is unsubstituted (C-H). However, in drug development, the C2 position is the primary vector for extending the molecule into the affinity pocket or solvent-exposed region .[2]

-

Optimization: Introduction of aryl, heteroaryl, or urea-linked substituents at C2 drastically improves potency (from micromolar to nanomolar range) and selectivity between isoforms (e.g., PI3K

vs. PI3K

Part 2: Synthetic Methodologies

The synthesis of this core requires a regioselective approach to ensure the correct placement of the methyl group at N3 and the morpholine at C6.

Validated Route: The Dichloropyrimidine Displacement[2]

This protocol avoids the ambiguity of starting with uracils and allows for late-stage diversification.[1]

Step 1: Mono-displacement (SNAr)

Reaction: 4,6-Dichloropyrimidine + Morpholine

-

Conditions: Morpholine (1.0 eq), Et

N (1.2 eq), CH -

Yield: >85%.

-

Note: The reaction is highly selective for mono-substitution due to the deactivation of the ring after the first amine addition.[1]

Step 2: Hydrolysis

Reaction: 4-(6-chloropyrimidin-4-yl)morpholine

-

Conditions: HCl (aq, 6M), Reflux, 12h.

-

Mechanism: Acid-mediated hydrolysis of the chloropyrimidine to the hydroxypyrimidine, which tautomerizes to the pyrimidinone.

Step 3: N-Methylation

Reaction: 6-morpholinopyrimidin-4(3H)-one + MeI

-

Conditions: MeI (1.1 eq), K

CO -

Regioselectivity: Alkylation favors the N3 position over the O-alkylation (lactim ether) under thermodynamic control in polar aprotic solvents.

Caption: Step-wise synthesis of the target scaffold starting from commercially available 4,6-dichloropyrimidine.

Part 3: Structure-Activity Relationship (SAR) & Analog Design[2]

The following table summarizes the impact of structural modifications based on PI3K

| Position | Modification | Effect on Potency (PI3K) | Effect on Properties |

| C6 (Morpholine) | Unchanged | Optimal | Critical H-bond acceptor.[1] |

| Piperazine | Decreased | Loss of ether oxygen H-bond.[1] Good for solubility if N-capped.[1] | |

| Bridged Morpholine | Maintained/Improved | Restricts conformation, potentially reducing entropic penalty.[2] | |

| N3 | Methyl | High | Locks active tautomer; prevents non-specific binding. |

| H (Unsubstituted) | Moderate | Tautomeric equilibration can reduce effective concentration. | |

| Ethyl/Isopropyl | Decreased | Steric clash with the ceiling of the ATP pocket. | |

| C2 | H | Low ( | Baseline activity; insufficient hydrophobic contact. |

| Aryl / Heteroaryl | Very High (nM) | Reaches into the affinity pocket (Selectivity Filter). | |

| Urea Linker | High | Adds additional H-bond donors/acceptors.[1] | |

| C5 | H | Neutral | Standard. |

| Methyl/Cl | Variable | Can induce twist to relieve strain or fill small hydrophobic pockets. |

Visualization of SAR Logic

Caption: Strategic modification zones. Red indicates high sensitivity (conservation required), Green indicates optimization potential.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-morpholinopyrimidin-4(3H)-one[2]

-

Dissolution: Dissolve 4,6-dichloropyrimidine (14.9 g, 100 mmol) in dichloromethane (150 mL).

-

Addition: Cool to 0°C. Add triethylamine (16.7 mL, 120 mmol). Dropwise add morpholine (8.7 g, 100 mmol) over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3]

-

Workup: Wash with water (2 x 50 mL) and brine. Dry organic layer over Na

SO -

Hydrolysis: Suspend the intermediate in 6M HCl (100 mL) and reflux for 12 hours.

-

Isolation: Cool to RT. Neutralize to pH 7 with NaOH (aq). Collect the precipitate by filtration.[4][5][6][7] Recrystallize from Ethanol.

Protocol B: PI3K Kinase Assay (ADP-Glo)[2]

-

Reagents: Recombinant PI3K

, PIP2:PS lipid substrate, ATP (10 -

Procedure:

-

Prepare 3x Enzyme mix in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl

, 1 mM EGTA).[2] -

Add 2

L of compound (in DMSO) to 384-well plate. -

Add 4

L of Enzyme mix. Incubate 15 min. -

Add 4

L of Substrate/ATP mix. Incubate 60 min at RT. -

Add 10

L ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min. -

Add 20

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min. -

Read: Luminescence integration (0.5s).

-

References

-

Discovery of ZSTK474 : Yaguchi, S. et al. "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor."[2] Journal of the National Cancer Institute 98.8 (2006): 545-556.[1] Link

-

Morpholine Scaffold in PI3K Inhibitors : Rewcastle, G. W. et al. "Synthesis and biological activity of novel pyrimidine-based PI3K inhibitors."[2] Journal of Medicinal Chemistry 54.20 (2011): 7105-7126.[1] Link

-

Tautomeric Control in Pyrimidinones : Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[2] Wiley-Blackwell, 2010.[2] (General Reference for Heterocyclic Tautomerism).

-

PI3K Signaling Pathway : Engelman, J. A.[2] "Targeting PI3K signalling in cancer: opportunities, challenges and limitations."[2] Nature Reviews Cancer 9.8 (2009): 550-562.[1] Link

Sources

- 1. PI3K inhibitor [m.chemicalbook.com]

- 2. Pyrrolopyrimidines | Fisher Scientific [fishersci.com]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one [mdpi.com]

Technical Profile: 3-Methyl-6-morpholinopyrimidin-4(3H)-one

[1][2]

Chemical Identity & CAS Verification

This compound is a specific regioisomer of the morpholino-pyrimidinone scaffold. In drug discovery, it serves as a "hinge-binder" fragment, where the pyrimidinone oxygen and nitrogen atoms interact with the ATP-binding pocket of kinase enzymes (e.g., PI3K, mTOR, DNA-PK).

Core Identifiers

| Property | Detail |

| Chemical Name | 3-methyl-6-(morpholin-4-yl)pyrimidin-4(3H)-one |

| IUPAC Name | 3-methyl-6-morpholin-4-yl-1H-pyrimidin-4-one |

| CAS Number (Precursor) | 101079-62-3 (for 6-chloro-3-methylpyrimidin-4(3H)-one) |

| CAS Number (Product) | Note: As a specialized research intermediate, the specific CAS for the N3-methylated product is not widely indexed in public commodity catalogs.[1] It is synthesized directly from the precursor CAS 101079-62-3. |

| Molecular Formula | C₉H₁₃N₃O₂ |

| Molecular Weight | 195.22 g/mol |

| SMILES | CN1C(=O)C=C(N=C1)N2CCOCC2 |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water. |

Structural Context

The "3-methyl" designation is critical. Many commercial isomers are 2-methyl or N1-methyl derivatives. The N3-methyl group forces the pyrimidine ring into a specific tautomeric form that is essential for selectivity in kinase inhibition assays.

Synthesis & Manufacturing Protocol

The synthesis follows a nucleophilic aromatic substitution (SNAr) pathway. This protocol is designed for high purity (>98%) suitable for biological screening.

Reaction Scheme

The core transformation involves the displacement of the chlorine atom at the C6 position of the pyrimidinone ring by the secondary amine of morpholine.

Figure 1: SNAr synthesis pathway converting the chloro-precursor to the morpholino-derivative.

Detailed Protocol

-

Starting Material: Charge a reaction vessel with 6-chloro-3-methylpyrimidin-4(3H)-one (CAS 101079-62-3) [1].

-

Solvent & Base: Dissolve in Ethanol (EtOH) or Acetonitrile (MeCN) . Add 2.5 equivalents of Morpholine . The excess morpholine acts as both the nucleophile and the base to scavenge the HCl byproduct.

-

Reaction Conditions: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (DCM:MeOH 95:5) or LC-MS.

-

Work-up:

-

Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to obtain a white to off-white solid.

Applications in Drug Discovery

This scaffold is a pharmacophore widely used in the design of ATP-competitive inhibitors for the PI3K-related kinase (PIKK) family.

Mechanism of Action (Kinase Inhibition)

The 3-methyl-pyrimidin-4-one motif functions as a hydrogen bond acceptor/donor system that mimics the adenine ring of ATP.

-

C4-Carbonyl (O): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region (e.g., Valine or Leucine residues).

-

Morpholine Oxygen: Often forms a water-mediated hydrogen bond or interacts with hydrophilic residues near the solvent front.

Key Therapeutic Targets

| Target | Disease Indication | Role of Scaffold |

| PI3K (α/β/δ/γ) | Cancer (Solid Tumors) | Core hinge-binding motif preventing ATP phosphorylation. |

| mTOR (C1/C2) | Metabolic Disorders | Selectivity filter; the N3-methyl group provides steric exclusion from non-target kinases. |

| DNA-PK | Oncology (Sensitizer) | Enhances efficacy of DNA-damaging agents (radiotherapy/chemotherapy) [2]. |

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures must be confirmed.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.8–8.2 ppm (s, 1H, H-2 of pyrimidine).

-

δ 5.4–5.6 ppm (s, 1H, H-5 of pyrimidine).

-

δ 3.6–3.8 ppm (m, 4H, Morpholine O-CH₂).

-

δ 3.3–3.5 ppm (m, 4H, Morpholine N-CH₂).

-

δ 3.2–3.4 ppm (s, 3H, N-CH₃). Note: N-Me signal is distinct from O-Me.

-

-

LC-MS:

-

[M+H]⁺: 196.2 m/z.

-

Retention time should be distinct from the chloro-precursor (which elutes later in reverse-phase due to higher lipophilicity).

-

References

-

Precursor Identification: 6-Chloro-3-methylpyrimidin-4(3H)-one. CAS No. 101079-62-3.[1][3] Available from suppliers such as Huateng Pharma and Ambeed.

-

Patent Application: Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as Akt(PKB) phosphorylation inhibitors. WO2012089633A1. (Describes the use of 3-methyl-6-morpholinopyrimidin-4(3H)-one as a core intermediate).

- Structural Analog Context:Synthesis of morpholine-substituted pyrimidinones for kinase inhibition. (General reference for SNAr conditions on chloropyrimidines).

In Silico Modeling of 3-methyl-6-morpholinopyrimidin-4(3H)-one: A Technical Guide

Executive Summary

This technical guide details the in silico modeling protocols for 3-methyl-6-morpholinopyrimidin-4(3H)-one , a privileged scaffold in the design of kinase inhibitors, specifically targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.

The morpholino-pyrimidine pharmacophore is historically significant in medicinal chemistry (e.g., ZSTK474, PI-103 analogs). The specific methylation at the N3 position of the pyrimidinone ring locks the tautomeric state, potentially enhancing metabolic stability and selectivity. This guide provides a self-validating workflow for researchers to model this scaffold's binding energetics, conformational landscape, and ADMET profile.

Chemical Space & Structural Logic

The Pharmacophore

The molecule consists of three critical structural domains:

-

Pyrimidin-4(3H)-one Core: Acts as the structural template. The carbonyl (C4=O) and N3-methyl group define the electrostatic face presented to the solvent or protein pocket.

-

6-Morpholino Group: The "warhead" for hinge binding. In PI3K/mTOR inhibitors, the morpholine oxygen typically serves as a critical hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

).[1] -

3-Methyl Substitution: This modification prevents the N3-H tautomeric shift, locking the system in the oxo form. This is crucial for in silico accuracy, as incorrect tautomer assignment is a common source of docking failure.

Target Identification

Based on structural similarity to known inhibitors (e.g., Gedatolisib, VS-5584), this scaffold is best modeled against Class I PI3Ks and mTOR .

-

Primary Target: PI3K

(PDB ID: 4JPS or 4L23 ). -

Secondary Target: mTOR (PDB ID: 4JT6 ).

Computational Workflow

The following pipeline ensures rigorous validation of the scaffold's bioactivity.

Phase 1: Ligand Preparation & QM Profiling

Before docking, the ligand's geometry must be optimized using Quantum Mechanics (QM) to resolve the morpholine chair conformation and the N-methyl steric orientation.

Protocol:

-

Conformer Generation: Generate initial conformers using OPLS4 or MMFF94 force fields.

-

DFT Optimization: Perform geometry optimization using DFT/B3LYP/6-31G *.

-

Goal: Calculate the rotational energy barrier of the C6-N(morpholine) bond. The morpholine ring should lie coplanar or slightly twisted relative to the pyrimidine ring to maximize resonance while minimizing steric clash with the N3-methyl.

-

-

ESP Mapping: Generate an Electrostatic Potential map to identify the electron-rich morpholine oxygen (H-bond acceptor) and electron-deficient regions on the pyrimidine ring.

Phase 2: Molecular Docking (Target: PI3K )

Objective: Validate the "Hinge Binder" hypothesis.

Step-by-Step Protocol:

-

Protein Prep:

-

Download PDB 4JPS (PI3K

complexed with a ligand). -

Remove water molecules >5Å from the active site.

-

Protonate residues at pH 7.4 (PropKa).

-

Crucial: Ensure Val851 (hinge) is accessible.

-

-

Grid Generation:

-

Center the grid box on the co-crystallized ligand.

-

Constraint Definition: Define a hydrogen bond constraint on the backbone NH of Val851 . This forces the docking software to prioritize poses where the morpholine oxygen engages the hinge.

-

-

Docking Run (SP/XP):

-

Use Standard Precision (SP) for initial sampling and Extra Precision (XP) for scoring.

-

Scoring Function: Focus on ChemScore or GlideScore terms that reward lipophilic contact, as the morpholine ring sits in a hydrophobic sandwich.

-

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot; MD assesses the stability of the binding mode.

Simulation Setup (GROMACS/Amber):

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

Solvation: TIP3P water box, 10Å buffer.

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

-

Equilibration: NVT (1 ns) followed by NPT (1 ns) at 310 K.

-

Production Run: 100 ns.

Analysis Metrics:

-

RMSD: Ligand RMSD should remain < 2.0 Å relative to the starting frame.

-

H-Bond Persistence: Calculate the % occupancy of the Morpholine-O ... Val851-NH bond.[1] A value > 60% indicates a stable binder.

Visualization of Pathways

Diagram 1: The In Silico Optimization Pipeline

This flowchart outlines the logical progression from chemical structure to validated lead.

Caption: Figure 1: Computational workflow for characterizing the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold.

Diagram 2: Pharmacophore Interaction Map (PI3K Binding Site)

This diagram visualizes the critical interactions within the ATP binding pocket.

Caption: Figure 2: Predicted binding mode showing the critical H-bond between the morpholine oxygen and Val851.[2]

ADMET & Druggability Profiling

The "3-methyl" modification significantly alters the physicochemical profile compared to the unsubstituted lactam.

| Property | Prediction | Implication |

| LogP | 1.2 - 1.8 | Optimal lipophilicity for oral bioavailability. |

| TPSA | ~60 Ų | High probability of Blood-Brain Barrier (BBB) penetration (Ideal for glioblastoma targeting). |

| Metabolic Stability | Moderate | The morpholine ring is a metabolic soft spot (oxidation). The N-methyl group blocks N-glucuronidation. |

| Solubility | High | Pyrimidinone core acts as a polar scaffold; morpholine enhances aqueous solubility. |

Recommendation: If metabolic clearance is too high in in silico liver models (e.g., StarDrop P450 module), consider deuterating the morpholine ring or adding electron-withdrawing groups (F, Cl) to the pyrimidine C5 position.

References

-

Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry.[3]

-

Liu, H., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

-

Bhatia, R., et al. (2017). Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding.[1] ResearchGate.

-

Tokalı, F. S., et al. (2024). A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies.[10] Chemical Biology & Drug Design.[10]

-

PubChem Compound Summary. 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone (Isomer Reference). National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification and Validation of 3-Methyl-6-morpholinopyrimidin-4(3H)-one Derivatives: A Technical Guide to PI3K/mTOR Deconvolution

Executive Summary

In modern oncology and immunology drug discovery, the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling axis remains one of the most heavily pursued therapeutic targets. The 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold has emerged as a highly privileged pharmacophore for the development of potent, ATP-competitive kinase inhibitors[1].

This technical whitepaper provides a comprehensive, step-by-step framework for the target identification, deconvolution, and validation of novel compounds bearing this specific chemical core. By synthesizing structural rationale with advanced in vitro and in cellulo methodologies, this guide equips researchers with a self-validating pipeline to confirm target engagement, quantify binding affinity, and map the intracellular signaling impact of these inhibitors.

Structural Rationale & Pharmacophore Modeling

The efficacy of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold is not accidental; it is deeply rooted in the structural biology of the PIKK (Phosphatidylinositol 3-Kinase-related Kinase) family.

-

The Morpholine Hinge-Binder: The morpholine ring is a classic kinase hinge-binding motif. The oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of a conserved valine residue in the kinase hinge region (e.g., Val851 in PI3K

, Val882 in PI3K -

The Pyrimidin-4(3H)-one Core: The 3-methyl-pyrimidin-4(3H)-one core provides rigid, planar geometry that correctly orients the morpholine ring into the ATP-binding pocket. Furthermore, the 3-methyl substitution restricts the rotational degrees of freedom, locking the molecule into an active conformation while directing peripheral substituents (attached at the C2 or C5 positions) into the deeper affinity and specificity pockets of mTOR or specific PI3K isoforms[1].

By exploiting these precise interactions, derivatives of this scaffold frequently function as potent dual PI3K/mTOR inhibitors[1].

Mechanistic Signaling Pathway

To understand the biological impact of the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold, we must map its intervention point within the cellular signaling cascade. The diagram below illustrates how this core scaffold competitively blocks the ATP-binding sites of both PI3K and mTOR complexes, effectively shutting down downstream AKT activation.

Mechanistic intervention of the morpholinopyrimidine scaffold in the PI3K/AKT/mTOR signaling axis.

Experimental Workflows for Target Deconvolution

To rigorously validate the targets of a novel 3-methyl-6-morpholinopyrimidin-4(3H)-one derivative, a two-tiered approach is required: biochemical profiling to establish intrinsic affinity (

Protocol 1: High-Throughput Kinase Profiling via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric assays because it eliminates radioactive waste, offers superior signal-to-background ratios, and is highly amenable to 384-well automation. Because the morpholine scaffold is ATP-competitive, the assay must be run precisely at the apparent

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the recombinant kinase domain (e.g., PI3K

, mTOR), lipid substrate (PIP2), and ATP at the pre-determined -

Compound Titration: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense the 3-methyl-6-morpholinopyrimidin-4(3H)-one derivative into a 384-well ProxiPlate in a 10-point, 3-fold dilution series (typically 10

M to 0.5 nM). This minimizes DMSO carryover (final DMSO -

Kinase Reaction: Add the kinase/lipid/ATP mixture to the compound wells. Incubate the plate in the dark at room temperature for 60 minutes to allow the phosphorylation reaction to reach steady-state kinetics.

-

Detection: Quench the reaction by adding the TR-FRET detection mixture containing EDTA (to chelate Mg2+), a Europium-labeled anti-phospho antibody, and a ULight-conjugated streptavidin tracer.

-

Readout & Analysis: Incubate for an additional 60 minutes. Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) by exciting at 320/340 nm and measuring the emission ratio at 665 nm / 615 nm. Calculate the

using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

Causality & Rationale: A compound may exhibit sub-nanomolar potency in a biochemical assay but fail in cells due to poor membrane permeability, high efflux pump affinity, or off-target protein binding. CETSA bridges this gap. It relies on the biophysical principle that ligand-bound proteins are thermodynamically stabilized against heat-induced denaturation compared to their unbound counterparts[3]. This allows us to prove that the morpholinopyrimidine scaffold physically engages PI3K and mTOR inside a living cell.

Step-by-Step Methodology:

-

Cell Treatment: Seed target cancer cells (e.g., HCT-116 or MCF-7) in a 6-well plate. Treat the cells with the inhibitor at varying concentrations (Isothermal Dose-Response, ITDR) or a single concentration alongside a DMSO vehicle control for 1 to 2 hours at 37°C.

-

Thermal Challenge: Harvest the cells, wash with PBS, and aliquot equal cell suspensions into PCR tubes. Subject the tubes to a transient heat shock using a thermal cycler. For ITDR, heat all tubes to a single temperature (the

where 75% of the target protein normally denatures, e.g., 52°C for PI3K -

Lysis & Clearance: Add non-denaturing lysis buffer (containing protease and phosphatase inhibitors). Subject the tubes to three rapid freeze-thaw cycles using liquid nitrogen to lyse the cells without disrupting the drug-target complex. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

-

Quantification: Carefully extract the soluble supernatant. Quantify the remaining soluble PI3K or mTOR protein using quantitative Western Blotting or a high-throughput NanoLuc/HiBiT luminescence assay. Calculate the

to determine the intracellular concentration required for 50% target engagement.

Quantitative Data Presentation

To illustrate the expected pharmacological profile of an optimized 3-methyl-6-morpholinopyrimidin-4(3H)-one derivative, the following table summarizes representative quantitative data. A successful lead compound will demonstrate potent biochemical inhibition (

| Target Kinase | Biochemical | Cellular | Fold Selectivity (vs PI3K | Target Function / Pathway Role |

| PI3K | 1.2 | 8.5 | 1.0x (Reference) | Class I PI3K; drives PIP3 production. |

| PI3K | 15.4 | 42.0 | 12.8x | Class I PI3K; PTEN-deficient signaling. |

| PI3K | 4.8 | 18.2 | 4.0x | Class I PI3K; immune cell signaling. |

| PI3K | 85.0 | > 200 | 70.8x | Class I PI3K; GPCR-mediated signaling. |

| mTOR | 3.5 | 12.0 | 2.9x | PIKK family; drives translation/growth. |

| AKT1 | > 10,000 | N/A | > 8,000x | Downstream effector; non-target control. |

Table 1: Representative biochemical and cellular profiling data for a dual PI3K/mTOR inhibitor based on the 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold. Note the tight correlation between biochemical affinity and cellular target engagement, validating cell permeability.

Conclusion & Future Perspectives

The 3-methyl-6-morpholinopyrimidin-4(3H)-one scaffold is a masterclass in rational drug design, utilizing the morpholine oxygen to anchor the molecule to the kinase hinge region while leveraging the pyrimidinone core to probe the affinity pocket[1],[2]. By employing a rigorous validation pipeline—combining TR-FRET for precise, ATP-competitive kinetic profiling and CETSA for definitive intracellular target engagement[3]—researchers can confidently deconvolute the mechanism of action of these molecules. Future optimization of this scaffold will likely focus on maximizing isoform selectivity (e.g., PI3K

References

1.[3] Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL: [Link] 2.[1] Rady, G. S., El Deeb, M. A., Sarg, M. T. M., Taher, A. T., & Helwa, A. A. (2024). "Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors." RSC Medicinal Chemistry, 15(2), 733-752. URL: [Link] 3.[2] Workman, P., Clarke, P. A., Raynaud, F. I., & van Montfort, R. L. (2010). "Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic." Cancer Research, 70(6), 2146-2157. URL: [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one: An In-Depth Technical Guide

This comprehensive guide provides a detailed protocol for the synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented in a two-step sequence, commencing with the formation of a key intermediate, 6-chloro-3-methylpyrimidin-4(3H)-one, followed by a nucleophilic aromatic substitution with morpholine. This document offers a thorough, step-by-step methodology, an exploration of the underlying reaction mechanisms, and practical insights for successful execution in a laboratory setting.

Introduction

Pyrimidinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties have led to their investigation as potential therapeutic agents. The incorporation of a morpholine moiety can further enhance the pharmacological profile of these compounds. This guide details a robust and reproducible method for the synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one, providing researchers with the necessary information to produce this compound for further study.

Overall Synthetic Scheme

The synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one is accomplished through a two-step process. The first step involves the synthesis of the key intermediate, 6-chloro-3-methylpyrimidin-4(3H)-one. The second step is the nucleophilic aromatic substitution of the chlorine atom with morpholine to yield the final product.

Caption: Overall synthetic workflow for 3-methyl-6-morpholinopyrimidin-4(3H)-one.

Part 1: Synthesis of 6-chloro-3-methylpyrimidin-4(3H)-one (Intermediate)

The synthesis of the chlorinated pyrimidinone intermediate is a crucial first step. While various methods exist for the construction of the pyrimidinone ring, a common approach involves the cyclization of appropriate precursors followed by chlorination. For the purpose of this guide, we will outline a general procedure based on established pyrimidinone syntheses.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Suitable acyclic precursors | Reagent | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | Reagent | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | ACS | Fisher Scientific |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS | Fisher Scientific |

| Ethyl acetate | HPLC | Fisher Scientific |

| Hexanes | HPLC | Fisher Scientific |

Experimental Protocol

-

Cyclization to form 3-methylpyrimidin-4(3H)-one: The initial formation of the pyrimidinone ring can be achieved through various condensation reactions. One common method is the Biginelli reaction or similar multicomponent reactions which involve the condensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative.[1] For the synthesis of a 3-methyl derivative, a corresponding N-methylated precursor would be utilized.

-

Chlorination:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place the crude 3-methylpyrimidin-4(3H)-one.

-

Add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

-

Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-3-methylpyrimidin-4(3H)-one.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Part 2: Synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one (Final Product)

The final step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of the pyrimidinone ring is displaced by morpholine. This type of reaction is a common and effective method for the synthesis of morpholinopyrimidine derivatives.[2][3]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-chloro-3-methylpyrimidin-4(3H)-one | Synthesized in Part 1 | - |

| Morpholine | Reagent | Sigma-Aldrich |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Reagent | Sigma-Aldrich |

| Tetrahydrofuran (THF) or Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Deionized water | - | - |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS | Fisher Scientific |

Experimental Protocol

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 6-chloro-3-methylpyrimidin-4(3H)-one (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

To this solution, add morpholine (1.1 equivalents) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents). The base is used to quench the HCl generated during the reaction.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The reaction may be gently heated to 50-60 °C to increase the rate if it is proceeding slowly.

-

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 3-methyl-6-morpholinopyrimidin-4(3H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Mechanism and Rationale

The synthesis hinges on two fundamental organic reactions. The chlorination of the pyrimidinone ring in the first step proceeds via a Vilsmeier-Haack-type mechanism where phosphorus oxychloride, activated by DMF, acts as the chlorinating agent.

The second step is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the 6-position towards nucleophilic attack. Morpholine, a secondary amine, acts as the nucleophile.

Caption: Simplified mechanism for the nucleophilic aromatic substitution step.

The presence of a base in the final step is crucial to neutralize the hydrochloric acid that is formed, thereby driving the reaction to completion and preventing the protonation of the morpholine nucleophile.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield in chlorination step | Incomplete reaction; decomposition of starting material. | Ensure anhydrous conditions. Increase reaction time or temperature. Use a freshly opened bottle of POCl₃. |

| Difficulty in removing POCl₃ | Excess POCl₃ used. | Quench the reaction mixture very slowly over a large amount of ice. Neutralize carefully. |

| Incomplete substitution with morpholine | Insufficient heating; deactivated substrate. | Gently heat the reaction mixture. Ensure the use of a suitable base. |

| Product purification challenges | Presence of side products. | Optimize the stoichiometry of reagents. Employ careful column chromatography with a shallow gradient. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-methyl-6-morpholinopyrimidin-4(3H)-one. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this compound for various applications in drug discovery and development. The provided troubleshooting guide should assist in overcoming common experimental hurdles.

References

-

Rao, J. N., & Sujatha, K. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. St Aloysius College (Autonomous) Mangaluru. Available at: [Link]

-

Frontiers in Chemistry. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Available at: [Link]

Sources

Application Note: Advanced Isolation and Purification of 3-Methyl-6-morpholinopyrimidin-4(3H)-one

Executive Summary & Chemical Context

Morpholinopyrimidines are highly privileged scaffolds in modern medicinal chemistry, heavily featured in the development of PI3K/Akt/mTOR pathway inhibitors and targeted anti-inflammatory agents . The compound 3-methyl-6-morpholinopyrimidin-4(3H)-one serves as a critical intermediate or pharmacophore in these drug discovery pipelines.

However, its purification presents distinct challenges. The basicity of the morpholine ring causes severe tailing on standard silica gel, while the polar N-methyl pyrimidinone lactam core makes it prone to trapping in aqueous layers during workup. This application note details a robust, self-validating, three-stage orthogonal purification workflow—combining pH-driven liquid-liquid extraction, surface-deactivated flash chromatography, and thermodynamic recrystallization—to isolate this compound at >99% purity.

Physicochemical Profiling

Successful purification requires exploiting the specific physicochemical properties of the target molecule. The parameters below dictate the mechanistic choices in the subsequent protocols.

| Property | Value | Implication for Purification Strategy |

| Molecular Formula | C9H13N3O2 | N/A |

| Molecular Weight | 195.22 g/mol | Elutes readily in standard LC-MS ranges; [M+H]+ at 196.1 m/z. |

| pKa (Morpholine N) | ~8.3 | Enables pH-driven liquid-liquid extraction (protonated at pH < 6). |

| LogP (Estimated) | 0.8 - 1.2 | Moderately lipophilic; partitions well into DCM/EtOAc when neutral. |

| H-Bond Acceptors | 5 | Prone to strong secondary interactions with silica silanols. |

| Solubility Profile | DCM, EtOAc, MeOH | Ideal for normal-phase chromatography and binary recrystallization. |

Orthogonal Purification Workflow

Orthogonal purification workflow for 3-methyl-6-morpholinopyrimidin-4(3H)-one isolation.

Step-by-Step Methodologies & Mechanistic Causality

(Note: The following protocols assume a starting scale of 10 g of crude reaction mixture).

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

-

Mechanistic Causality: The morpholine nitrogen is a tertiary amine with a pKa of ~8.3. In an acidic aqueous environment (pH < 2), this nitrogen is rapidly protonated, converting the lipophilic free base into a highly water-soluble morpholinium salt. This allows phase separation from neutral or acidic organic impurities (e.g., unreacted pyrimidinone precursors), which remain in the organic phase. Subsequent basification to pH 8.5–9.0 neutralizes the morpholinium ion, restoring its lipophilicity and driving its partition back into a fresh organic solvent.

-

Procedure:

-

Dissolve 10 g of the crude mixture in 100 mL of Dichloromethane (DCM).

-

Transfer to a separatory funnel and extract with 1M HCl (3 × 50 mL).

-

Wash the combined aqueous acidic layers with fresh DCM (30 mL) to strip residual neutral organics. Discard the organic layers.

-

Cool the aqueous layer to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ (~150 mL) while stirring continuously until gas evolution ceases.

-

Extract the basified aqueous layer with fresh DCM (3 × 75 mL).

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield an enriched solid.

-

-

Self-Validation (IPQC): Verify the aqueous phase pH is exactly 8.5–9.0 using narrow-range pH paper before the back-extraction in Step 5. A lower pH will result in product loss in the aqueous phase; a higher pH (>12) risks hydrolytic degradation of the pyrimidinone lactam ring.

Protocol B: Modified Normal-Phase Flash Chromatography

-

Mechanistic Causality: Morpholinopyrimidines are notorious for severe peak tailing and irreversible adsorption on standard bare silica gel (SiO₂). This is driven by strong hydrogen bonding and secondary acid-base interactions between the basic morpholine nitrogen and the acidic surface silanol groups (Si-OH) of the stationary phase . To mitigate this, the protocol utilizes a dynamic stationary phase deactivation strategy. By incorporating 1% (v/v) Triethylamine (Et₃N) into the mobile phase, the Et₃N competitively binds to the active silanol sites, ensuring sharp elution bands and near-quantitative recovery.

-

Procedure:

-

Prepare the mobile phase: A gradient of DCM to Methanol (MeOH), with both solvents containing 1% (v/v) Et₃N.

-

Pack a 120 g silica gel column and pre-equilibrate with 2 column volumes (CV) of DCM + 1% Et₃N to deactivate the silanols.

-

Dry-load the enriched extract from Protocol A onto 15 g of silica gel and load it onto the column head.

-

Elute using a step gradient: 100% DCM (2 CV) → 98:2 DCM:MeOH (3 CV) → 95:5 DCM:MeOH (until the product completely elutes).

-

Monitor fractions via UV detection (254 nm). Pool fractions containing the target compound and concentrate in vacuo.

-

-

Self-Validation (IPQC): Perform a 2D-TLC (run the plate twice in the same dimension) using the 95:5 DCM:MeOH (+1% Et₃N) mobile phase. If the spot remains perfectly round and does not streak, the silanol masking is sufficient. The target compound Rf should be ~0.35.

Protocol C: Thermodynamic Recrystallization

-

Mechanistic Causality: While chromatography provides >95% purity, trace co-eluting regioisomers, residual Et₃N salts, or transition metal residues (if synthesized via Pd-catalyzed cross-coupling) often remain . Recrystallization from a binary solvent system acts as a final thermodynamic polishing step. The target compound exhibits high solubility in hot Ethyl Acetate due to the polar lactam core, but is insoluble in non-polar Hexanes. By carefully titrating Hexanes to the cloud point, the target molecules self-assemble into a highly ordered crystal lattice, excluding structurally dissimilar impurities into the mother liquor.

-

Procedure:

-

Dissolve the pooled solid from Protocol B in a minimum volume of boiling Ethyl Acetate (~5 mL/g of solid).

-

Perform a hot gravity filtration to remove any insoluble particulate matter or silica dust.

-

Maintain the solution at a gentle boil and add Hexanes dropwise until a faint, persistent cloudiness appears (the "cloud point").

-

Add 2–3 drops of Ethyl Acetate to just clear the solution, then remove from heat.

-

Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0–5 °C) for 1 hour to maximize crystal yield.

-

Isolate the crystals via vacuum filtration, wash with 10 mL of ice-cold Hexanes, and dry in vacuo at 45 °C for 12 hours.

-

-

Self-Validation (IPQC): Analyze the mother liquor via LC-MS. If the mother liquor contains >10% of the target compound relative to the impurities, the cooling gradient was too rapid (kinetic crashing rather than thermodynamic crystallization). The filtrate should be concentrated and subjected to a second crop crystallization.

Final Analytical Release Criteria

To confirm the success of the self-validating workflow, the final isolated material must meet the following analytical specifications:

-

HPLC Purity: >99.0% (Area Under Curve at 254 nm).

-

LC-MS: Dominant peak at m/z 196.1[M+H]+.

-

¹H NMR (400 MHz, CDCl₃): Must show a distinct singlet at ~3.4 ppm (N-CH₃, 3H), multiplets at ~3.7–3.8 ppm (Morpholine O-CH₂, 4H) and ~3.5 ppm (Morpholine N-CH₂, 4H), and a clean pyrimidine aromatic proton singlet at ~7.9 ppm (1H). Absence of an Et₃N triplet at 1.0 ppm confirms successful drying.

References

-

Title: Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Source: RSC Advances (Royal Society of Chemistry). URL: [Link]

-

Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Source: Journal of Medicinal Chemistry (via PubMed Central). URL: [Link]

- Title: Process for making thienopyrimidine compounds (US8354528B2).

Application Notes and Protocols for the Mass Spectrometric Analysis of 3-methyl-6-morpholinopyrimidin-4(3H)-one

Abstract: This document provides a comprehensive technical guide for the analysis of 3-methyl-6-morpholinopyrimidin-4(3H)-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and drug development professionals, this guide details the underlying principles, experimental methodologies, and expected outcomes for both quantitative bioanalysis and structural characterization. We delve into the rationale behind method development choices, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis, ensuring a robust and reliable analytical workflow.

Introduction and Analytical Rationale

3-methyl-6-morpholinopyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidinone core, a common scaffold in medicinal chemistry, and a morpholine moiety.[1] The analysis of such molecules is critical during various stages of drug discovery and development, including pharmacokinetic (PK) studies, metabolite identification, and quality control.[2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for these applications.[3]

The chemical structure of 3-methyl-6-morpholinopyrimidin-4(3H)-one presents specific analytical challenges. The presence of both an ether and multiple nitrogen atoms imparts significant polarity.[2] This property dictates the strategic selection of chromatographic and ionization techniques to achieve reliable retention, separation, and detection. This guide is structured to address these challenges, providing field-proven protocols grounded in established analytical principles.

Physicochemical Properties & Mass Spectrometry Considerations

A fundamental understanding of the analyte's properties is crucial for effective method development.

| Property | Value / Description | Rationale for MS Method Development |

| Molecular Formula | C₉H₁₃N₃O₂ | Determines the theoretical monoisotopic mass for accurate mass measurement. |

| Monoisotopic Mass | 195.1008 Da | The target mass for the precursor ion in high-resolution mass spectrometry (HRMS). |

| Protonated Adduct [M+H]⁺ | 196.1086 Da | The primary ion expected in positive mode electrospray ionization due to the basic nitrogen atoms in the pyrimidine and morpholine rings. |

| Polarity | High | The morpholine and pyrimidinone groups make the molecule highly polar, necessitating specialized chromatography like HILIC for good retention and separation from the solvent front.[2] |

| Ionization Mode | Electrospray Ionization (ESI) | ESI is the preferred ionization technique for polar and thermally labile small molecules, making it ideal for this compound.[3] Positive ion mode ([M+H]⁺) is selected to leverage the easily protonated nitrogen centers. |

Core Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data analysis. Each step is optimized to ensure maximum recovery, sensitivity, and data quality.

Caption: Predicted fragmentation of protonated 3-methyl-6-morpholinopyrimidin-4(3H)-one.

Detailed Application Protocols

Protocol 1: Quantitative Analysis in Human Plasma